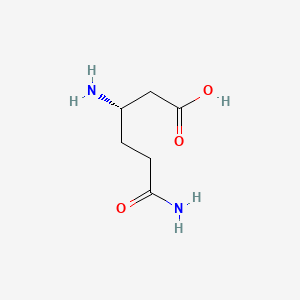

6-异丙基-1H-吲哚-2-羧酸甲酯

描述

“Methyl 6-isopropyl-1H-indole-2-carboxylate” is a chemical compound that has been shown to inhibit ion exchange, melatonin synthesis, and aziridine production . It has a high affinity for aldehydes and can cross the blood-brain barrier into the brain . It has also been shown to be effective against pancreatic cancer cells in vitro .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the title compound, which is a useful synthon in Sonogashira cross-coupling reactions, can be prepared by N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene / 50% sodium hydroxide under phase-transfer catalysis .Chemical Reactions Analysis

“Methyl 6-isopropyl-1H-indole-2-carboxylate” has been found to be a reactant in various chemical reactions. For instance, it has been used in the preparation of D-glutamic acid-based inhibitors of E. coli MurD ligase . It has also been used in the synthesis of stilbene-based antitumor agents .科学研究应用

合成和结构分析

- 6-异丙基-1H-吲哚-2-羧酸甲酯已在各种构象受限色氨酸类似物的合成中得到探索。这些类似物专为肽和类肽构象阐明研究而设计,重点是限制侧链柔性,同时使胺和羧酸基团保持开放状态,以便进一步修饰 (Horwell 等人,1994)。

抗增殖活性

- 在癌症研究领域,某些与 6-异丙基-1H-吲哚-2-羧酸甲酯相关的吲哚-2-羧酸甲酯衍生物对各种癌细胞表现出显着的抗增殖活性。这包括 6-氨基-4-环己氧基甲氧基-1H-吲哚-2-羧酸甲酯和 4-异丙氧基-6-甲氧基-1H-吲哚-2-羧酸甲酯等化合物 (Ji 等人,2014)。

红外探针

- 与 6-异丙基-1H-吲哚-2-羧酸甲酯密切相关的吲哚-4-羧酸甲酯已被研究为一种潜在的荧光和红外探针。它在传感局部水化环境方面显示出前景,这在蛋白质结构和动力学研究中至关重要 (Liu 等人,2020)。

热力学性质

- 1H-吲哚羧酸甲酯烷基衍生物(包括 6-异丙基-1H-吲哚-2-羧酸甲酯)的热力学性质已得到广泛研究。这包括形成焓和升华焓的测定,这些焓对于了解它们的稳定性和反应性很重要 (Carvalho 等人,2016)。

安全和危害

“Methyl 6-isopropyl-1H-indole-2-carboxylate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with care, using personal protective equipment as required .

作用机制

Target of Action

Indole derivatives, such as Methyl 6-isopropyl-1H-indole-2-carboxylate, have been found to bind with high affinity to multiple receptors . These compounds have shown a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives have been reported to show inhibitory activity against various viruses . For example, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A . The compound interacts with its targets, leading to changes that inhibit the activity of the virus.

Biochemical Pathways

Indole derivatives have been reported to affect a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

The result of the action of Methyl 6-isopropyl-1H-indole-2-carboxylate is likely to be dependent on the specific biological activity it is exerting. For example, in its antiviral activity, the compound may inhibit the replication of the virus, leading to a decrease in viral load .

属性

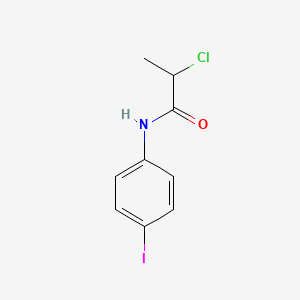

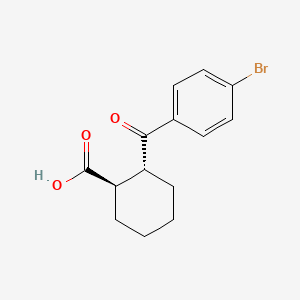

IUPAC Name |

methyl 6-propan-2-yl-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-8(2)9-4-5-10-7-12(13(15)16-3)14-11(10)6-9/h4-8,14H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWTJTTYFNHSPNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)C=C(N2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromo-2-[2-(2-methoxyethoxy)ethoxy]pyridine](/img/structure/B3115966.png)

![2-(Benzo[d]isothiazol-3-ylamino)ethanol](/img/structure/B3115981.png)

![Thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B3116000.png)